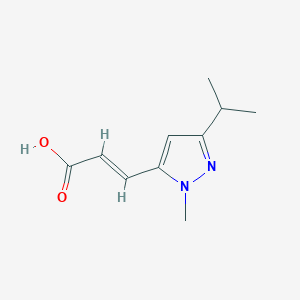
(E)-3-(2-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid, commonly known as MPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPPA belongs to the class of pyrazole derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of MPPA is not fully understood. However, studies have suggested that MPPA exerts its biological activity by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cancer, and cell survival. By inhibiting NF-κB, MPPA can reduce inflammation, induce apoptosis in cancer cells, and protect cells from oxidative stress.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPPA can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that MPPA can reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its biological activity, and its mechanism of action is well understood. However, MPPA also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its toxicity profile has not been fully characterized, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for MPPA research. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and colitis. Another area of research is its anti-cancer activity, particularly in combination with other anti-cancer drugs. Additionally, there is potential for MPPA to be used as a dietary supplement due to its anti-oxidant properties. Further studies are needed to fully understand the potential of MPPA as a therapeutic agent.
In conclusion, MPPA is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. While further research is needed to fully understand its potential as a therapeutic agent, MPPA represents a promising area of research.
Métodos De Síntesis
MPPA can be synthesized via a multi-step process that involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with acetic anhydride, followed by the reaction with 2-bromo-3-methylbut-2-enoic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
MPPA has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that MPPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MPPA has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, MPPA has been found to have anti-oxidant properties, which can protect cells from oxidative stress.
Propiedades
IUPAC Name |
(E)-3-(2-methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9-6-8(12(3)11-9)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLTTYEIPUVLL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C(=C1)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)
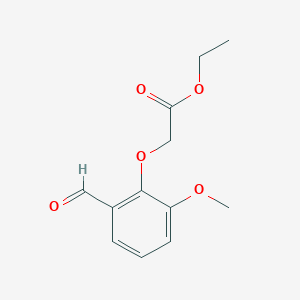
![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)
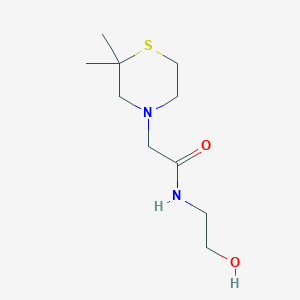
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)
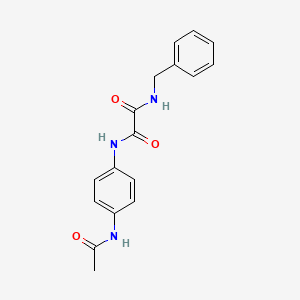
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)
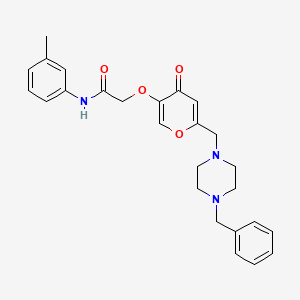
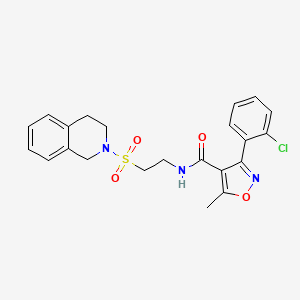
![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)
![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)
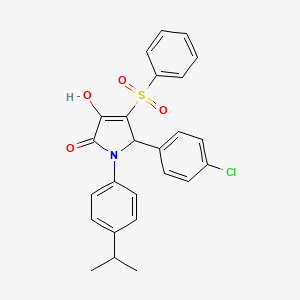
![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)